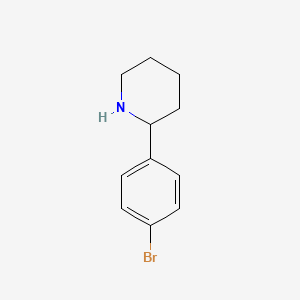

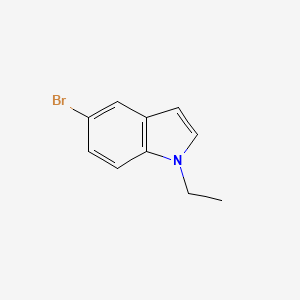

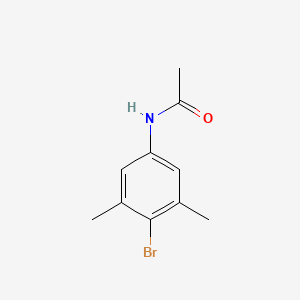

5-Bromo-1-ethyl-1H-indole

Descripción general

Descripción

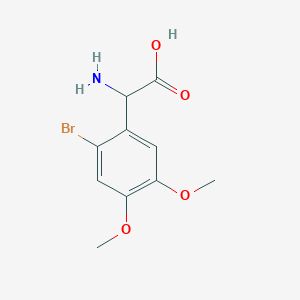

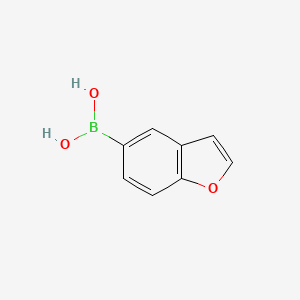

The compound 5-Bromo-1-ethyl-1H-indole is a derivative of the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their presence in many natural products and pharmaceuticals. The bromoindole derivatives, in particular, have been the subject of various studies due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of bromoindole derivatives often involves halogenation reactions where bromine is introduced into the indole framework. For instance, the synthesis of 5-bromo-1H-indole-3-carbaldehyde involves a condensation reaction under reflux conditions in ethanol, yielding a good product yield . Similarly, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate is achieved through a gradual evaporation of acetone under ambient conditions . Another method includes using bromine and carbon tetrachloride with benzoyl peroxide as a catalyst to synthesize 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester . These methods highlight the versatility of bromoindole synthesis techniques.

Molecular Structure Analysis

The molecular structure of bromoindole derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a derivative was determined using X-ray single crystal diffraction and further analyzed using Hirshfeld surface analysis to evaluate intermolecular interactions . Another study used DFT calculations to optimize the molecular crystal structure of a mecarbinate derivative . These analyses provide detailed insights into the molecular conformations and intermolecular forces present in these compounds.

Chemical Reactions Analysis

Bromoindoles can participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole was synthesized via an NBS-promoted reaction, demonstrating the ability of bromoindoles to undergo substitution reactions . The reactivity of bromoindoles makes them suitable intermediates for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoindole derivatives are influenced by their molecular structure. The thermal stability of these compounds is an important characteristic, with some showing good stability up to 215°C . The electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results, providing information on the electronic transitions within the molecule . Additionally, the molecular electrostatic potential map can indicate electrophilic and nucleophilic regions, which are crucial for understanding the reactivity of these compounds . NMR chemical shifts computed using the GIAO method also contribute to the characterization of these molecules .

Aplicaciones Científicas De Investigación

Crystal Structure and Intermolecular Interactions

- Application : Analysis of crystal structure and intermolecular interactions.

- Details : A study demonstrated the formation of a compound derived from 5-bromo-1H-indole, characterized by spectroscopic, thermal tools, and X-ray single crystal diffraction. Hirshfeld surface analysis revealed short intermolecular connections, and molecular orbital (MO) energy level diagrams were explored (Barakat et al., 2017).

Antimicrobial Activity

- Application : Antimicrobial activity.

- Details : A novel series of compounds including 5-bromo-2-ethoxyindol-3-ylidene derivatives were synthesized, exhibiting high antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal strains (Ashok et al., 2015).

Potential 5-HT6 Receptor Ligands

- Application : Development of 5-HT6 receptor ligands.

- Details : A palladium-catalyzed amination of 5-bromo-3-[2-(diethylamino)ethoxy]indoles led to the creation of novel indole derivatives, potentially active as 5-HT6 receptor ligands (Schwarz et al., 2008).

Investigation of Brominated Tryptophan Alkaloids

- Application : Identification of brominated tryptophan derivatives.

- Details : Research on Thorectandra and Smenospongia sponges led to the isolation of new brominated tryptophan derivatives, including a compound related to 5-bromo-1-ethyl-1H-indole, showing weak to moderate antimicrobial activity (Segraves & Crews, 2005).

Crystal Structure Analysis in Indole Derivatives

- Application : Crystallography of indole derivatives.

- Details : A study focused on the crystal structure of an indole derivative, including Hirshfeld surface analysis to evaluate intermolecular interactions (Geetha et al., 2017).

Magnesium Catalyzed Dephenylsulfonylation

- Application : Synthesis of 5-ethyl-1H-indole.

- Details : The research presented a novel method for the synthesis of 5-ethyl-1H-indole, a derivative of 5-bromo-1H-indole, using magnesium catalyzed dephenylsulfonylation (Rao et al., 2017).

Development of Anti-Diabetic Agents

- Application : Creation of anti-diabetic agents.

- Details : The synthesis of N-substituted derivatives from 5-bromo-1-ethyl-1H-indole analogs showed potential as anti-diabetic agents due to their α-glucosidase inhibition properties (Nazir et al., 2018).

Anticancer and Antioxidant Properties

- Application : Exploration of anticancer and antioxidant properties.

- Details : 3-bromo-1-ethyl-1H-indole showed notable anticancer activity and selective cytotoxicity towards cancer cell lines, also exhibiting glutathione S-transferase isozymes inhibition (Yılmaz et al., 2020).

Peptide Deformylase Inhibitor Analysis

- Application : Investigation of peptide deformylase inhibitors.

- Details : Studies on indole compounds derived from 5-bromo-1H-indole-3-acetohydroxamic acid showed potential as peptide deformylase inhibitors, offering insight into antibacterial activities (Petit et al., 2009).

Antimicrobial Activity Screening

- Application : Screening for antimicrobial activity.

- Details : New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole exhibited significant antimicrobial activity, indicating potential for pharmaceutical applications (Mageed et al., 2021).

Synthesis of Spiroindole Phytoalexins

- Application : Synthesis of spiroindole phytoalexins.

- Details : The study focused on synthesizing 5-bromo derivatives of indole and spiroindole phytoalexins, exploring their potential biological activity, particularly in anticancer applications (Očenášová et al., 2015).

Retinoic Acid Metabolism Inhibition

- Application : Inhibition of retinoic acid metabolism.

- Details : Among various azole derivatives, a compound including 5-bromo-1-ethyl-1H-indole showed notable inhibitory activity on retinoic acid metabolism (Le Borgne et al., 2003).

Pharmacological Activities of Indole Derivatives

- Application : Exploration of anti-inflammatory and analgesic activities.

- Details : Indole motifs, including 5-substituted derivatives, were investigated for their pharmacological activities, revealing potential in anti-inflammatory and analgesic applications (Basavarajaiah & Mruthyunjayaswamya, 2021).

Synthesis of Indole Derivatives

- Application : Development of synthesis methods for indole derivatives.

- Details : Research focused on synthesizing various indole derivatives, including 5-bromo-3-[( 3,4,5-trimethoxy-phenyl) thio]-1H-indole, for potential pharmaceutical applications (Zhao-chan, 2013).

Synthesis Technology Research

- Application : Optimization of synthesis technology.

- Details : A study developed a synthesis process for 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, a compound related to 5-bromo-1-ethyl-1H-indole (Bi-rong, 2013).

Propiedades

IUPAC Name |

5-bromo-1-ethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBZVSDFWQIXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402685 | |

| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-ethyl-1H-indole | |

CAS RN |

195253-49-7 | |

| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-ethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)